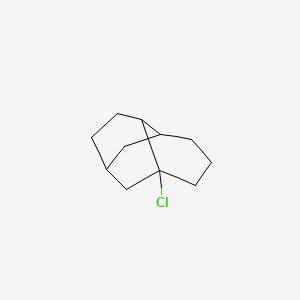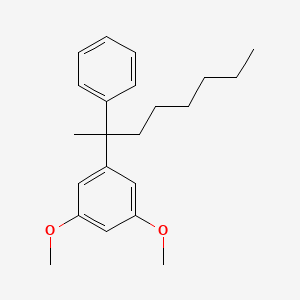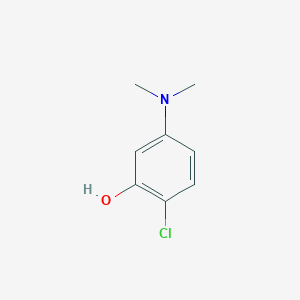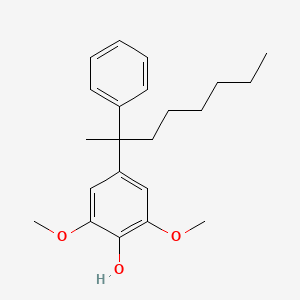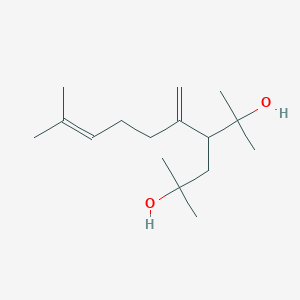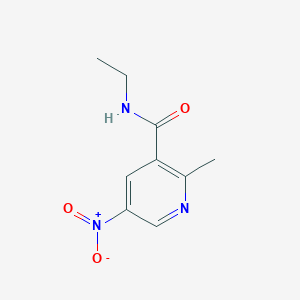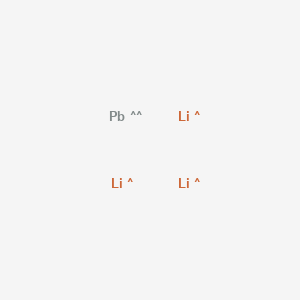
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of 2,4,5-triaminopyrimidine derivatives: with formic acid or formamide.
Oxidative cyclization: using reagents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of more oxidized pteridine derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives.
Applications De Recherche Scientifique
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a cofactor.
Medicine: Investigated for potential therapeutic applications, including as an enzyme inhibitor.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative.
Folic acid: A well-known pteridine derivative involved in folate metabolism.
Uniqueness
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl group and dihydropteridine core differentiate it from other pteridine derivatives, influencing its reactivity and applications.
Propriétés
Numéro CAS |
58947-90-3 |
|---|---|
Formule moléculaire |
C7H6N4O3 |
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
1-methyl-5,8-dihydropteridine-4,6,7-trione |
InChI |
InChI=1S/C7H6N4O3/c1-11-2-8-5(12)3-4(11)10-7(14)6(13)9-3/h2H,1H3,(H,9,13)(H,10,14) |
Clé InChI |
JLZXTNVWUPDSRH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=O)C2=C1NC(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



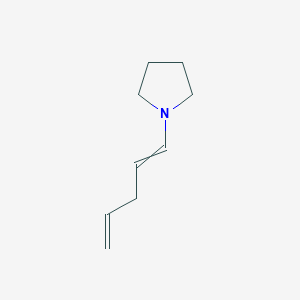
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)

